molecular formula C14H10ClFN2OS2 B4535023 3-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-fluoro-1-benzothiophene-2-carboxamide

3-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-fluoro-1-benzothiophene-2-carboxamide

Cat. No.: B4535023
M. Wt: 340.8 g/mol
InChI Key: HYUODEWXWNSYBY-UHFFFAOYSA-N
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Description

3-Chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-fluoro-1-benzothiophene-2-carboxamide is a complex organic compound characterized by its thiazole and benzothiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazole ring followed by the introduction of the benzothiophene moiety. Common synthetic routes include:

  • Thiazole Formation: The thiazole ring can be synthesized through the reaction of a suitable amine with carbon disulfide and an alkyl halide under acidic conditions.

  • Benzothiophene Introduction: The benzothiophene moiety is often introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, involving a halogenated benzothiophene and a boronic acid derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted thiazoles or benzothiophenes.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antitumor properties.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • Thiazole Derivatives: Other thiazole derivatives with different substituents.

  • Benzothiophene Derivatives: Benzothiophene compounds with various functional groups.

Uniqueness: This compound is unique due to its specific combination of substituents on the thiazole and benzothiophene rings, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

3-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-fluoro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2OS2/c1-6-7(2)20-14(17-6)18-13(19)12-11(15)10-8(16)4-3-5-9(10)21-12/h3-5H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUODEWXWNSYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(C3=C(C=CC=C3S2)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-fluoro-1-benzothiophene-2-carboxamide
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3-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-fluoro-1-benzothiophene-2-carboxamide
Reactant of Route 3
3-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-fluoro-1-benzothiophene-2-carboxamide
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Reactant of Route 4
3-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-fluoro-1-benzothiophene-2-carboxamide
Reactant of Route 5
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3-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-fluoro-1-benzothiophene-2-carboxamide
Reactant of Route 6
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3-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-fluoro-1-benzothiophene-2-carboxamide

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